N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide typically involves multiple steps, starting with the preparation of the pyridine ring. The cyano and methoxy groups are introduced through specific reactions, such as nucleophilic substitution and cyanation. The final step involves the formation of the iminoformamide linkage through a condensation reaction with an appropriate amine and aldehyde under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-chlorobenzyl)oxy]iminoformamide
- N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-fluorobenzyl)oxy]iminoformamide
- N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-nitrobenzyl)oxy]iminoformamide
Uniqueness
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3-cyano-4-methoxypyridin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-3-5-13(6-4-12)10-22-20-11-19-16-14(9-17)15(21-2)7-8-18-16/h3-8,11H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDSKDNWCCAVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC=NC2=NC=CC(=C2C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.